

# Calcium Green-5N AM loading concentration and incubation time

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Calcium Green-5N AM

Cat. No.: B13915635

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## Application Notes and Protocols for Calcium Green-5N AM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **Calcium Green-5N AM**, a fluorescent indicator for measuring intracellular calcium concentrations. This document is intended for researchers, scientists, and drug development professionals working in areas requiring the assessment of cellular calcium dynamics.

## Introduction

**Calcium Green-5N AM** is a cell-permeant dye used for the detection of intracellular calcium. Its acetoxymethyl (AM) ester group allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol. Calcium Green-5N is particularly suited for measuring high intracellular free  $\text{Ca}^{2+}$  concentrations, as it exhibits a relatively low affinity for  $\text{Ca}^{2+}$ .<sup>[1]</sup> Upon binding to  $\text{Ca}^{2+}$ , the fluorescence intensity of Calcium Green-5N increases significantly, allowing for the quantification of changes in intracellular calcium levels.

## Product Information

Property	Value
Indicator Type	Non-ratiometric single-wavelength calcium indicator
Form	Acetoxymethyl (AM) ester
Excitation (max)	~506 nm
Emission (max)	~531 nm
Dissociation Constant (Kd)	~14 $\mu$ M
Solubility	Soluble in anhydrous DMSO

## Data Presentation: Loading Parameters

The optimal loading concentration and incubation time for **Calcium Green-5N AM** can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting conditions for common applications.

Application	Cell Type	Loading Concentration	Incubation Time	Incubation Temperature	Loading Buffer Components
Mitochondrial Calcium Influx	Isolated Mitochondria	1 $\mu$ M	2 minutes	Room Temperature	125 mM KCl, 20 mM HEPES, 1 mM KH <sub>2</sub> PO <sub>4</sub> , 2 mM MgCl <sub>2</sub> , 40 $\mu$ M EGTA, pH 7.2
Intracellular Calcium Imaging	Cultured Neurons (Adapted Protocol)	1-10 $\mu$ M	30-60 minutes	37°C or Room Temperature	Hanks' Balanced Salt Solution (HBSS) or preferred physiological buffer, Pluronic® F-127 (0.02-0.04%)

## Experimental Protocols

### Protocol 1: Measurement of Mitochondrial Calcium Influx in Isolated Mitochondria

This protocol is adapted from a published method for analyzing mitochondrial Ca<sup>2+</sup> uptake using a plate reader-based assay.

Materials:

- **Calcium Green-5N AM** (1 mM stock in anhydrous DMSO)
- Isolated mitochondria

- KCl Buffer (125 mM KCl, 20 mM HEPES, 1 mM KH<sub>2</sub>PO<sub>4</sub>, 2 mM MgCl<sub>2</sub>, 40 µM EGTA, pH 7.2)
- Substrates (e.g., 1 M pyruvate, 500 mM malate)
- 96-well plate
- Plate reader with fluorescence detection (Ex/Em: ~506/531 nm)

#### Procedure:

- Prepare Mitochondria Suspension: Resuspend isolated mitochondria in KCl buffer to a final concentration of 200 µg per well.
- Add Substrates: To energize the mitochondria, add pyruvate and malate to the mitochondrial suspension to a final concentration of 1 mM and 500 µM, respectively.
- Incubate with Substrates: Incubate the mixture for 2 minutes at room temperature.
- Add Calcium Green-5N: Add Calcium Green-5N stock solution to the mitochondrial suspension to a final concentration of 1 µM. Mix gently by pipetting.
- Protect from Light: From this point forward, protect the plate from light.
- Measure Fluorescence: Immediately begin kinetic measurement of fluorescence intensity using a plate reader.

## Protocol 2: Intracellular Calcium Imaging in Cultured Neurons (Adapted Protocol)

This protocol is an adapted guideline for loading **Calcium Green-5N AM** into cultured neurons based on general protocols for other AM ester calcium indicators. Optimization for specific neuronal cell types is recommended.

#### Materials:

- **Calcium Green-5N AM** (1 mM stock in anhydrous DMSO)

- Cultured neurons on coverslips or in imaging plates
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Pluronic® F-127 (10-20% stock solution in anhydrous DMSO)
- Fluorescence microscope

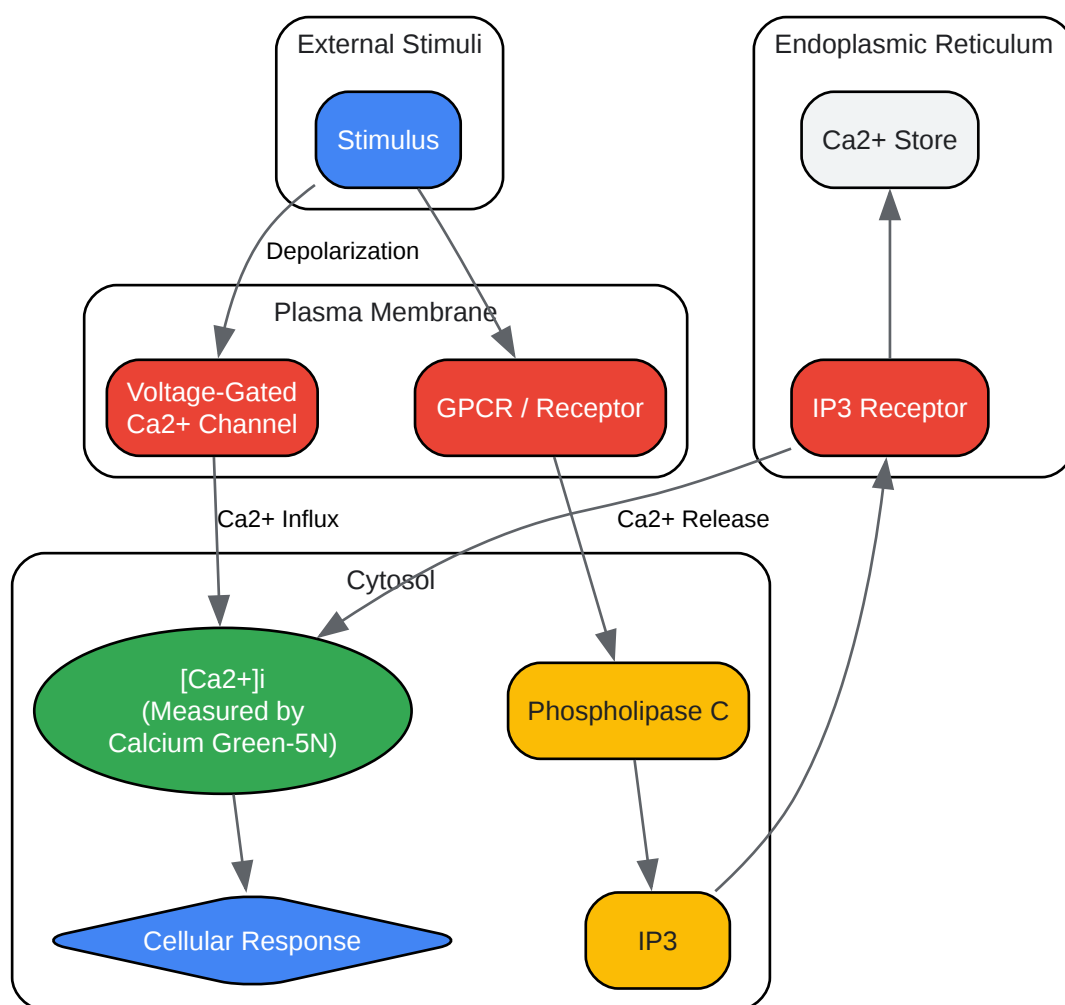
#### Procedure:

- Prepare Loading Buffer:
  - In a microcentrifuge tube, mix equal volumes of the **Calcium Green-5N AM** stock solution and a 20% Pluronic® F-127 solution.
  - Dilute this mixture in pre-warmed (37°C) HBSS to a final **Calcium Green-5N AM** concentration of 1-10  $\mu\text{M}$ . The final concentration of Pluronic® F-127 should be around 0.02-0.04%. Vortex briefly to ensure complete mixing.
- Cell Loading:
  - Remove the culture medium from the neurons.
  - Wash the cells once with pre-warmed HBSS.
  - Add the prepared loading buffer to the cells, ensuring the entire surface is covered.
- Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature in the dark. The optimal time and temperature should be determined empirically.
- Wash: After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.
- De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

- Imaging: The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber or place the imaging plate on the microscope stage. Acquire fluorescence images using the appropriate filter sets for Calcium Green-5N (Ex/Em: ~506/531 nm).

## Visualizations

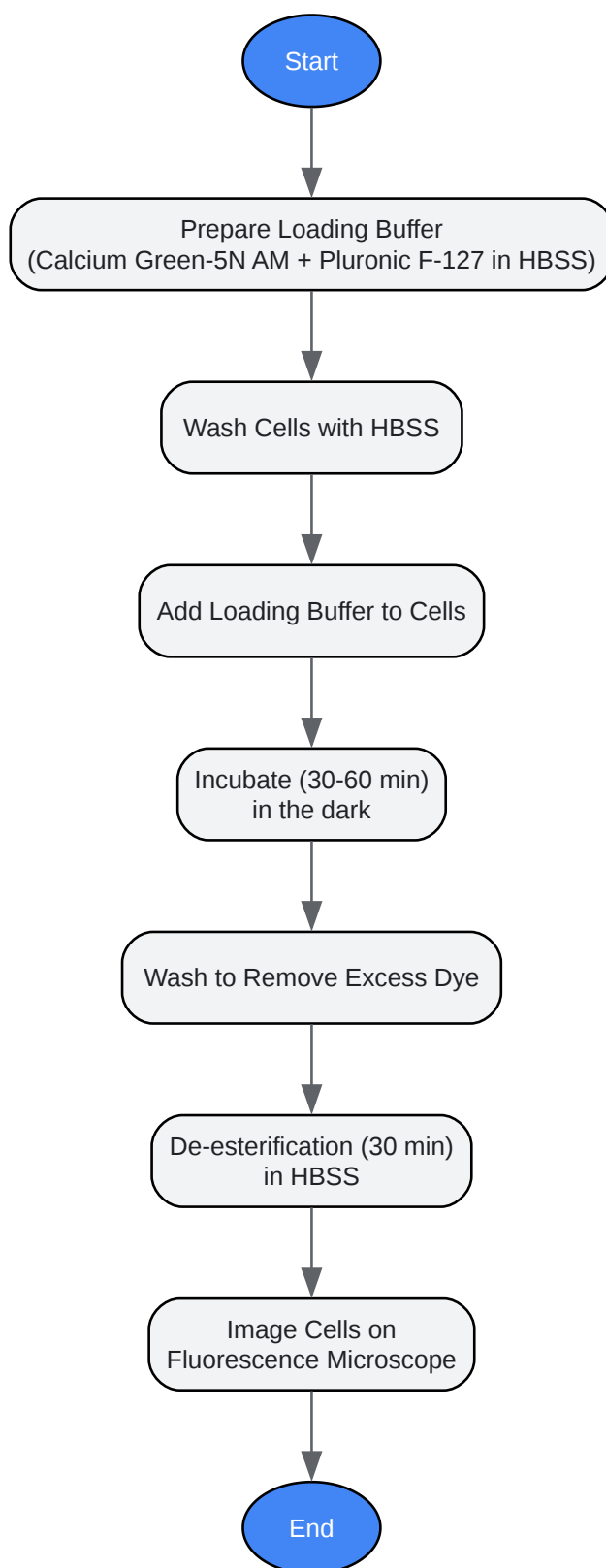
### Signaling Pathway: Intracellular Calcium Regulation



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Caption: General signaling pathway leading to an increase in intracellular calcium.

### Experimental Workflow: Loading Calcium Green-5N AM



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Caption: Experimental workflow for loading cultured cells with **Calcium Green-5N AM**.

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## References

- 1. Calcium green-5N, a novel fluorescent probe for monitoring high intracellular free Ca<sup>2+</sup> concentrations associated with glutamate excitotoxicity in cultured rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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